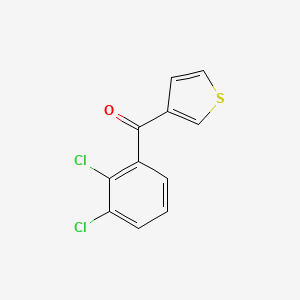

3-(2,3-Dichlorobenzoyl)thiophene

Description

Contextualizing Thiophene (B33073) and Benzoyl Thiophene Frameworks in Contemporary Heterocyclic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern heterocyclic chemistry. derpharmachemica.com Its structure is analogous to benzene (B151609), and it exhibits aromatic properties, which allows it to undergo a variety of substitution reactions. wikipedia.orgrroij.com This reactivity makes thiophene and its derivatives valuable building blocks in the synthesis of a wide array of organic molecules. derpharmachemica.com Thiophenes are not merely laboratory curiosities; they are integral components in numerous pharmaceuticals and agrochemicals. wikipedia.orgrroij.com The benzene ring in many biologically active compounds can often be replaced by a thiophene ring without a loss of activity, a concept known as bioisosterism. researchgate.net

Benzoylthiophenes, which feature a benzoyl group attached to a thiophene ring, represent a significant subclass of thiophene derivatives. The presence of the carbonyl group, an electron-withdrawing group, can influence the electron density of the thiophene ring, thereby modifying its reactivity. nih.gov This interplay between the two structural motifs allows for the fine-tuning of the molecule's electronic and steric properties, making benzoylthiophenes versatile scaffolds in drug discovery and materials science.

Significance of Dichlorobenzoyl Moieties in Synthetic and Applied Chemistry

The incorporation of a dichlorobenzoyl moiety into a molecular structure can profoundly impact its chemical and biological properties. Dichlorobenzoyl chlorides, such as 3,5-dichlorobenzoyl chloride, are important intermediates in the production of pesticides, medicines, and dyes. chemicalbook.com The presence of chlorine atoms, which are electronegative and can participate in various interactions, can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific positioning of the chlorine atoms on the benzene ring is crucial, as different isomers can exhibit distinct biological activities. For instance, the synthesis of various dichlorobenzamide derivatives has been a focus of research, highlighting the utility of dichlorobenzoyl compounds in generating chemical diversity. researchgate.netresearchgate.net

Research Objectives and Scope of Investigations Pertaining to 3-(2,3-Dichlorobenzoyl)thiophene

The primary research objective concerning this compound is to understand how the unique combination of the thiophene ring, the benzoyl linker, and the specific 2,3-dichloro substitution pattern on the benzene ring influences its physicochemical properties and potential applications. The scope of these investigations is multifaceted and includes:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound. This involves exploring different catalytic systems and reaction conditions. Characterization is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Reactivity: Studying the reactivity of the molecule, for example, its susceptibility to further functionalization on either the thiophene or the dichlorophenyl ring.

Potential Applications: Investigating its potential as a precursor or intermediate in the synthesis of more complex molecules with desired biological or material properties. Given the known activities of related compounds, research may focus on its potential as an antimicrobial or anticancer agent.

Structure

2D Structure

Properties

IUPAC Name |

(2,3-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-9-3-1-2-8(10(9)13)11(14)7-4-5-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOCXAXBZJAJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641854 | |

| Record name | (2,3-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-50-1 | |

| Record name | (2,3-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 2,3 Dichlorobenzoyl Thiophene

Electrophilic Substitution Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation. However, the reactivity and regioselectivity of this substitution on 3-(2,3-Dichlorobenzoyl)thiophene are significantly influenced by the deactivating nature of the benzoyl group at the 3-position.

The benzoyl group is a meta-directing deactivator in electrophilic aromatic substitution. uci.edu This deactivation arises from the electron-withdrawing character of the carbonyl group, which reduces the electron density of the thiophene ring, making it less nucleophilic. byjus.commasterorganicchemistry.com The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com

For 3-substituted thiophenes, electrophilic attack can occur at the 2-, 4-, or 5-positions. In the case of this compound, the deactivating effect of the benzoyl group will slow down the reaction rate compared to unsubstituted thiophene. The directing effect of the acyl group would favor substitution at the 5-position, and to a lesser extent, the 4-position, as these positions are meta to the deactivating group. Attack at the 2-position would be disfavored as it is an ortho-like position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Expected Product | Predicted Reactivity | Rationale |

| 5-position | 3-(2,3-Dichlorobenzoyl)-5-substituted-thiophene | Major product | Meta to the deactivating benzoyl group. |

| 4-position | 3-(2,3-Dichlorobenzoyl)-4-substituted-thiophene | Minor product | Meta to the deactivating benzoyl group. |

| 2-position | 3-(2,3-Dichlorobenzoyl)-2-substituted-thiophene | Least favored | Ortho to the deactivating benzoyl group. |

Cross-Coupling Reactions Involving the Benzoyl and Thiophene Moieties

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and both the thiophene and the dichlorobenzoyl moieties of this compound offer potential sites for such transformations. Palladium-catalyzed reactions like Suzuki and Stille couplings are commonly employed for thiophene derivatives. d-nb.inforesearchgate.netnih.gov

The thiophene ring can be functionalized with a leaving group, such as a bromine or iodine atom, to participate in cross-coupling reactions. For instance, a bromo-derivative of this compound could be coupled with various boronic acids (Suzuki coupling) or organostannanes (Stille coupling) to introduce new substituents onto the thiophene ring. researchgate.netresearchgate.net The regioselectivity of these reactions is typically high, allowing for precise modification of the thiophene core. researchgate.net

Furthermore, the C-Cl bonds on the benzoyl group could potentially undergo cross-coupling, although this generally requires more forcing conditions or specialized catalytic systems compared to C-Br or C-I bonds. The carbonyl group itself can also be a site for reactivity. For example, palladium-catalyzed cross-coupling of a thiophene-2-carbonyl chloride with arylboronic acids has been demonstrated as a convenient method for the synthesis of thienyl ketones. tandfonline.com A similar strategy could potentially be envisioned starting from a derivative of the dichlorobenzoyl moiety.

Table 2: Potential Cross-Coupling Reactions for this compound Derivatives

| Coupling Reaction | Reactant 1 (from target molecule) | Reactant 2 | Catalyst/Conditions | Potential Product |

| Suzuki Coupling | Bromo-3-(2,3-dichlorobenzoyl)thiophene | Arylboronic acid | Pd catalyst, base | Aryl-substituted this compound |

| Stille Coupling | Iodo-3-(2,3-dichlorobenzoyl)thiophene | Organostannane | Pd catalyst | Organo-substituted this compound |

| Buchwald-Hartwig Amination | Bromo-3-(2,3-dichlorobenzoyl)thiophene | Amine | Pd catalyst, base | Amino-substituted this compound |

| Sonogashira Coupling | Iodo-3-(2,3-dichlorobenzoyl)thiophene | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted this compound |

Mechanistic Studies on S-C Bond Scission in Thiophene-Metal Interfaces

In contrast to the desired S-C bond scission, transition metal-catalyzed C-C bond cleavage has emerged as a powerful synthetic tool. nih.gov For aryl ketones, methods for the decarbonylation via nickel-catalyzed C-C bond cleavage have been developed. amanote.com This suggests that under certain catalytic conditions, the cleavage of the C-C bond between the thiophene ring and the carbonyl group could be a competing or even a dominant reaction pathway.

Furthermore, the reductive cleavage of inert aryl C-O bonds has been achieved, highlighting the potential for bond scission at various positions within complex molecules under specific reductive conditions. researchgate.net The homolytic cleavage of C-C bonds adjacent to functional groups like ketones is also a known process, which can lead to molecular restructuring. nih.gov Therefore, the interaction of this compound with metal catalysts could potentially lead to a complex mixture of products arising from S-C, C-C, or even C-Cl bond cleavage, depending on the reaction conditions and the nature of the metal.

Intramolecular Rearrangements and Tautomerism Dynamics

While specific studies on the intramolecular rearrangements and tautomerism of this compound are not documented, general principles of organic chemistry allow for speculation on its potential behavior.

Keto-enol tautomerism is a fundamental concept for compounds containing a carbonyl group. In this compound, the ketone can exist in equilibrium with its enol form. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of the substituents. The dichlorobenzoyl group, being electron-withdrawing, might influence the stability of the enol tautomer.

Intramolecular rearrangements, such as a Fries-type rearrangement, could potentially occur under certain conditions, for example, in the presence of a Lewis acid. This would involve the migration of the dichlorobenzoyl group from the carbonyl carbon to another position on the thiophene ring. However, the stability of the thiophene ring and the strength of the C-C bond between the ring and the carbonyl group would be significant factors in determining the feasibility of such a rearrangement.

Furthermore, under photochemical conditions, various rearrangements are known to occur in aromatic ketones. The specific pathways for this compound would depend on the excited state dynamics and the relative strengths of the various bonds within the molecule.

Advanced Spectroscopic and Structural Characterization of 3 2,3 Dichlorobenzoyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 3-(2,3-Dichlorobenzoyl)thiophene, ¹H and ¹³C NMR spectra are instrumental in confirming the positions of the substituents on both the thiophene (B33073) and benzene (B151609) rings. In ¹H NMR, the protons on the thiophene and dichlorobenzoyl moieties exhibit characteristic chemical shifts and coupling patterns. The protons of the thiophene ring typically appear as distinct multiplets, with their coupling constants providing information about their relative positions. Similarly, the protons on the dichlorinated benzene ring show specific splitting patterns that help to confirm the 2,3-substitution pattern.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts of these signals are indicative of their local electronic environment. For instance, the carbonyl carbon of the benzoyl group typically appears at a significantly downfield chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Thiophene H-2 | 7.8 - 8.2 | - |

| Thiophene H-4 | 7.2 - 7.6 | - |

| Thiophene H-5 | 7.6 - 8.0 | - |

| Benzene H-4' | 7.3 - 7.7 | - |

| Benzene H-5' | 7.2 - 7.6 | - |

| Benzene H-6' | 7.4 - 7.8 | - |

| Thiophene C-2 | - | 130 - 135 |

| Thiophene C-3 | - | 135 - 140 |

| Thiophene C-4 | - | 125 - 130 |

| Thiophene C-5 | - | 128 - 133 |

| Benzene C-1' | - | 138 - 142 |

| Benzene C-2' | - | 132 - 136 |

| Benzene C-3' | - | 130 - 134 |

| Benzene C-4' | - | 127 - 131 |

| Benzene C-5' | - | 129 - 133 |

| Benzene C-6' | - | 126 - 130 |

| Carbonyl C=O | - | 185 - 195 |

Note: The predicted chemical shift ranges are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to investigate the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their environment, making these methods excellent for functional group identification and for gaining insight into molecular structure.

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. theaic.org This is a key diagnostic peak for the benzoyl group. Additionally, characteristic bands for C-H stretching of the aromatic rings would appear around 3000-3100 cm⁻¹. The C-S stretching vibration of the thiophene ring is expected to be observed at lower frequencies. iosrjournals.org Vibrations associated with the C-Cl bonds will also be present in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often give rise to strong Raman signals. For this compound, the C-S and C-Cl stretching modes, as well as the breathing modes of the aromatic rings, are expected to be prominent in the Raman spectrum. theaic.orgiosrjournals.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Carbonyl (C=O) Stretch | 1700 - 1650 | 1700 - 1650 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

| C-S Stretch | 700 - 600 | 700 - 600 |

Note: These are general ranges and the exact frequencies can be influenced by the specific molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. chemicalbook.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass with the calculated mass for the proposed formula, C₁₁H₅Cl₂OS.

In addition to molecular formula validation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the cleavage of the bond between the carbonyl group and the thiophene ring, leading to the formation of the 2,3-dichlorobenzoyl cation and the 3-thienyl radical, or vice versa. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be evident in the mass spectrum, providing further confirmation of the presence and number of chlorine atoms in the molecule and its fragments.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₁H₅Cl₂OS | 270.9439 |

| [M+H]⁺ | C₁₁H₆Cl₂OS | 271.9517 |

| [C₇H₃Cl₂O]⁺ | C₇H₃Cl₂O | 188.9588 |

| [C₄H₃S]⁺ | C₄H₃S | 83.0006 |

Note: The calculated m/z values are for the most abundant isotopes.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a compound. nih.gov This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula. For this compound (C₁₁H₅Cl₂OS), elemental analysis would involve the quantitative determination of carbon, hydrogen, chlorine, and sulfur.

The experimentally determined percentages of these elements should closely match the calculated theoretical values. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment. This technique serves as a crucial final check for the purity and elemental composition of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 48.74 |

| Hydrogen (H) | 1.01 | 5 | 5.05 | 1.86 |

| Chlorine (Cl) | 35.45 | 2 | 70.90 | 26.16 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 5.90 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 11.83 |

| Total | 271.13 | 100.00 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov By diffracting a beam of X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision.

This technique provides definitive information about bond lengths, bond angles, and torsional angles within the molecule. It can reveal the conformation of the molecule in the solid state, including the relative orientation of the thiophene and dichlorophenyl rings. For instance, it can determine the dihedral angle between the plane of the thiophene ring and the plane of the benzene ring. Furthermore, X-ray crystallography provides insights into the intermolecular interactions, such as van der Waals forces or potential halogen bonding, that govern the packing of the molecules in the crystal lattice. nist.govmdpi.com This detailed structural information is invaluable for understanding the physical properties and reactivity of the compound.

Computational and Theoretical Chemistry Studies on 3 2,3 Dichlorobenzoyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govcmu.edu For 3-(2,3-Dichlorobenzoyl)thiophene, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), are fundamental to determining its most stable three-dimensional conformation. spectroscopyonline.comnih.gov

This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. spectroscopyonline.com The resulting optimized structure provides a crucial foundation for all other computational analyses. For instance, calculations would reveal the precise spatial arrangement of the thiophene (B33073) ring relative to the dichlorobenzoyl group, including the twist angle between the two rings, which significantly influences the molecule's electronic properties.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-S (thiophene) | ~1.71 - 1.74 Å |

| Bond Length | C-Cl | ~1.73 - 1.74 Å |

| Bond Angle | C-CO-C | ~120° |

| Dihedral Angle | Thiophene-Benzoyl | Variable, influences conjugation |

Note: These values are illustrative and based on general data for similar chemical structures. Actual values would be derived from specific DFT calculations for the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netscienceopen.com It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich or electron-poor. researchgate.netdergipark.org.tr

For this compound, the MEP surface would highlight:

Negative Regions (Electron-Rich): Typically colored red, these areas indicate a high electron density and are susceptible to electrophilic attack. In this molecule, the oxygen atom of the carbonyl group would be a prominent red region, signifying its role as a hydrogen bond acceptor. researchgate.netresearchgate.net The sulfur atom in the thiophene ring and the chlorine atoms may also exhibit negative potential.

Positive Regions (Electron-Poor): Usually colored blue, these regions have a lower electron density and are prone to nucleophilic attack. The hydrogen atoms on the thiophene and benzene (B151609) rings would display positive potential. researchgate.net

By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents, providing insights into its chemical reactivity and potential intermolecular interactions. scienceopen.comdergipark.org.tr

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies of these orbitals and the gap between them are critical determinants of a molecule's electronic properties and reactivity. youtube.comresearchgate.net

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. youtube.com In this compound, the HOMO is likely to be distributed over the electron-rich thiophene ring.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The electron-withdrawing dichlorobenzoyl group would cause the LUMO to be localized predominantly on this part of the molecule.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive.

Table 2: Representative FMO Energies for Thiophene Derivatives (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.0 to -5.0 |

| LUMO | -2.5 to -1.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

Note: These values are illustrative and based on general data for similar chemical structures. nih.gov Actual values would be derived from specific FMO calculations for the molecule.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.comnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu For this compound, NBO analysis would elucidate:

Charge Distribution: It calculates the natural atomic charges on each atom, offering a more chemically intuitive picture than other methods.

Hybridization: It determines the hybridization of atomic orbitals in forming bonds.

Hyperconjugative Interactions: A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. youtube.com These interactions, particularly between the lone pairs of the sulfur and oxygen atoms and the antibonding orbitals of adjacent bonds, contribute significantly to the molecule's stability. The analysis quantifies the stabilization energy (E(2)) for each interaction, indicating the extent of electron delocalization. researchgate.net

Table 3: Representative NBO Analysis Findings (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(S) | π(C-C) (thiophene) | High |

| LP(O) | π(C-C) (benzoyl) | Moderate |

| π(Thiophene) | π*(Benzoyl) | Significant, indicating conjugation |

Note: LP denotes a lone pair. The values are illustrative and highlight expected interactions.

Fukui Functions and Dual Descriptors for Predicting Site Selectivity

While MEP provides a qualitative view of reactivity, Fukui functions and dual descriptors offer a more quantitative approach derived from conceptual DFT. hackernoon.comresearchgate.net These reactivity descriptors help to pinpoint the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Fukui Function (f(r)): There are three types of Fukui functions:

f+(r): for nucleophilic attack (where an electron is added).

f-(r): for electrophilic attack (where an electron is removed).

f0(r): for radical attack. By calculating these values for each atom in this compound, one can rank the reactivity of different sites. researchgate.net

Dual Descriptor (Δf(r)): The dual descriptor, Δf(r) = f+(r) - f-(r), provides a single function to distinguish between nucleophilic and electrophilic sites. scm.comrsc.org

If Δf(r) > 0, the site is favored for nucleophilic attack.

If Δf(r) < 0, the site is favored for electrophilic attack.

These calculations would provide a detailed map of reactivity across the thiophene and dichlorobenzoyl rings, refining the predictions made by MEP analysis.

Molecular Docking Studies for Ligand-Target Interaction Profiling (Excluding biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov For this compound, docking studies would involve placing the molecule into the binding site of a selected protein target to analyze the non-covalent interactions that stabilize the complex. researchgate.net

The primary goal of this analysis, in a purely chemical context, is to profile the ligand's interaction patterns. The output of a docking simulation would detail:

Binding Pose: The most stable three-dimensional arrangement of the ligand within the receptor's binding pocket.

Interaction Types: Identification and characterization of specific non-covalent bonds, such as:

Hydrogen bonds (e.g., involving the carbonyl oxygen).

Hydrophobic interactions (between the aromatic rings and nonpolar amino acid residues).

Halogen bonds (involving the chlorine atoms).

π-π stacking (between the aromatic systems of the ligand and receptor).

Binding Affinity Score: A calculated value that estimates the strength of the ligand-receptor interaction, typically in kcal/mol. nih.gov

This information provides a detailed profile of how this compound can interact with a biological macromolecule on a structural level, independent of any subsequent biological response.

Exploration of Structure Reactivity Relationships in 3 2,3 Dichlorobenzoyl Thiophene Analogues

Impact of Substituent Modifications on the Dichlorobenzoyl Ring on Chemical Behavior

The chemical behavior of 3-(2,3-Dichlorobenzoyl)thiophene analogues can be significantly altered by modifying the substituents on the dichlorobenzoyl ring. The nature, position, and electronic properties of these substituents influence the reactivity of the entire molecule, including the thiophene (B33073) ring and the carbonyl group. The principles of electrophilic and nucleophilic aromatic substitution on the benzoyl ring are key to understanding these effects.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the benzoyl ring modulate the electron density of the aromatic system and the reactivity of the carbonyl group. For instance, the presence of additional EWGs, such as nitro groups, would further deactivate the benzoyl ring towards electrophilic attack and increase the electrophilicity of the carbonyl carbon. Conversely, the introduction of EDGs like methoxy or amino groups would activate the ring towards electrophilic substitution and decrease the reactivity of the carbonyl group towards nucleophiles.

Influence of Substitutions on the Thiophene Ring on Reaction Pathways and Selectivity

Substitutions on the thiophene ring of this compound analogues have a pronounced effect on reaction pathways and selectivity, particularly in electrophilic aromatic substitution reactions. The thiophene ring is inherently more reactive than benzene (B151609) towards electrophiles. The position of electrophilic attack is largely governed by the stability of the resulting carbocation intermediate, with substitution at the C2 (α) position being favored over the C3 (β) position due to the formation of a more stable intermediate with three resonance structures.

The directing influence of substituents already present on the thiophene ring can be summarized as follows:

Electron-donating substituents at the α-position (C2) tend to direct incoming electrophiles to the other α-position (C5) and to the C3 position.

Electron-withdrawing substituents at the α-position (C2) generally direct incoming electrophiles to the C4 and/or C5 positions. uoanbar.edu.iq

Electron-donating substituents at the β-position (C3) typically direct electrophilic substitution to the C2 position. uoanbar.edu.iq

Electron-withdrawing substituents at the β-position (C3) favor substitution at the C5 position. uoanbar.edu.iq

The reactivity of the thiophene ring is a balance between its aromaticity and the ability of the sulfur heteroatom to stabilize intermediates. While thiophene is considered the most aromatic among the five-membered heterocycles like pyrrole and furan, it is the least reactive of the three towards electrophilic substitution. uoanbar.edu.iq This is attributed to the lower electronegativity of sulfur compared to oxygen and nitrogen, which affects the participation of the heteroatom's lone pair in stabilizing the reactive intermediate. uoanbar.edu.iq

Table 1: Directing Effects of Substituents on the Thiophene Ring in Electrophilic Aromatic Substitution

| Substituent Position | Substituent Type | Preferred Position(s) of Electrophilic Attack |

|---|---|---|

| C2 (α-position) | Electron-Donating | C5, C3 |

| C2 (α-position) | Electron-Withdrawing | C4, C5 |

| C3 (β-position) | Electron-Donating | C2 |

| C3 (β-position) | Electron-Withdrawing | C5 |

Stereochemical Considerations and Enantiomerization Barriers in Analogues

Analogues of this compound can exhibit a form of stereoisomerism known as atropisomerism. This arises from hindered rotation around the single bond connecting the thiophene ring and the benzoyl group. The steric hindrance created by the ortho-chloro substituent on the benzoyl ring and the adjacent sulfur atom of the thiophene ring can create a significant energy barrier to rotation, potentially allowing for the isolation of individual enantiomeric conformers.

Atropisomers are classified based on their rotational stability, which is quantified by the half-life of racemization (the time it takes for a pure enantiomer to convert into a 1:1 mixture of both enantiomers) at a given temperature. The stability of these isomers is conferred by repulsive interactions that inhibit free rotation. wikipedia.org

The classification of atropisomers is as follows:

Class 1: Half-life of less than 60 seconds. These interconvert rapidly at room temperature.

Class 2: Half-life between 60 seconds and 4.5 years. These are often separable but may racemize under certain conditions. nih.gov

Class 3: Half-life greater than 4.5 years. These are considered stereochemically stable and are suitable for applications where stereochemical purity is crucial, such as in drug development. nih.gov

The magnitude of the enantiomerization barrier in this compound analogues would depend on the size and nature of the substituents adjacent to the bond axis. Larger or bulkier substituents would increase the steric clash, leading to a higher rotational barrier and greater stability of the individual atropisomers. The potential for atropisomerism is a critical consideration in the design and synthesis of these compounds, as different enantiomers can exhibit distinct biological activities. nih.gov

Table 2: Classification of Atropisomers Based on Rotational Half-Life at 37 °C

| Atropisomer Class | Half-life of Racemization (t½) | Stereochemical Stability |

|---|---|---|

| Class 1 | < 60 seconds | Low (rapid interconversion) |

| Class 2 | 60 seconds < t½ < 4.5 years | Moderate (separable but may racemize) |

| Class 3 | > 4.5 years | High (stereochemically stable) |

Electronic Effects of Halogenation Patterns on Molecular Properties and Reactivity

The pattern of halogenation on the benzoyl ring significantly influences the electronic properties and reactivity of this compound and its analogues. The two chlorine atoms in the 2 and 3 positions exert strong electronic effects through both induction and resonance.

As highly electronegative atoms, the chlorine substituents withdraw electron density from the benzoyl ring via the inductive effect. This has several consequences:

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the chlorines makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

Deactivation of the Benzoyl Ring: The benzoyl ring is deactivated towards electrophilic aromatic substitution due to the reduced electron density.

Impact on Molecular Orbitals: Halogenation can affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on related aromatic systems have shown that halogenation can lead to a decrease in the HOMO-LUMO gap, which can influence the molecule's electronic absorption and emission properties. nih.govnih.gov

The specific pattern of halogenation is also crucial. The ortho- and meta-positions of the chlorine atoms in this compound create a specific electronic environment that influences not only the reactivity of the benzoyl ring but also the conformational preferences of the molecule. Computational studies on halogenated acenes have demonstrated that complete halogenation can induce a helical twist in the aromatic backbone, which in turn affects the electronic properties. nih.gov While not a fused system, the steric and electronic repulsion between the chlorine atoms and the thiophene ring can similarly induce a non-planar conformation in this compound, affecting the degree of conjugation between the two ring systems.

Table 3: Summary of Electronic Effects of Dichlorination on the Benzoyl Moiety

| Electronic Effect | Consequence on Molecular Properties and Reactivity |

|---|---|

| Inductive Electron Withdrawal | Increased electrophilicity of the carbonyl carbon. |

| Inductive Electron Withdrawal | Deactivation of the benzoyl ring towards electrophilic substitution. |

| Alteration of Molecular Orbitals | Potential decrease in the HOMO-LUMO energy gap. |

| Steric and Electronic Repulsion | Induction of a non-planar conformation (twist) between the rings. |

Applications of 3 2,3 Dichlorobenzoyl Thiophene in Advanced Materials and Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis Pathways

The structure of 3-(2,3-Dichlorobenzoyl)thiophene makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The thiophene (B33073) ring is a well-established scaffold in medicinal chemistry, often used as a bioisostere for a benzene (B151609) ring, capable of modifying a compound's activity without significant structural alteration. rroij.com Thiophene and its derivatives are integral to numerous synthetic pathways, including the Paal-Knorr, Gewald, and Fiesselmann syntheses, which allow for the construction of diverse substituted thiophenes. rroij.comderpharmachemica.com

The "2,3-dichlorobenzoyl" moiety is also a known precursor in important synthetic routes. For instance, 2,3-dichlorobenzoyl cyanide, a closely related structure, serves as a key intermediate in the synthesis of Lamotrigine, an anti-epileptic drug. google.com The synthesis involves a condensation reaction with an aminoguanidine (B1677879) salt. google.com This highlights the utility of the dichlorobenzoyl group in building complex heterocyclic systems.

Given these precedents, this compound can be envisioned as a starting material for creating novel compounds where the thiophene ring can be further functionalized. The reactivity of the thiophene ring allows for electrophilic substitution reactions, while the ketone group of the benzoyl moiety can be targeted for various transformations, such as reduction, condensation, or conversion to other functional groups. wikipedia.org These reactions open pathways to a wide array of complex molecules with potential applications in agrochemicals and pharmaceuticals. rroij.com

Potential in Molecular Electronics and Optoelectronic Devices

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. rsc.org The fusion of thiophene rings or their incorporation into larger conjugated systems has led to the development of high-performance organic semiconductors. rsc.orgmdpi.com

The electronic properties of thiophene derivatives are highly tunable. The introduction of a thiophene ring into a conjugated system can enhance hole transport capabilities. scielo.br Theoretical studies on coronene (B32277) derivatives have shown that the inclusion of a single thiophene ring can result in materials with high electron mobility, making them suitable as n-type organic semiconductors. scielo.br Conversely, increasing the number of fused thiophene rings can lead to p-type semiconductor behavior. scielo.br

The molecular structure of this compound, combining an electron-donating thiophene ring with an electron-withdrawing benzoyl group, creates a "push-pull" system. Such systems are known to have interesting electronic properties, including intramolecular charge transfer, which is beneficial for semiconductor applications. rsc.org The charge transport in thin films of such materials is heavily influenced by molecular packing in the solid state. Fused-thiophene derivatives like dithieno[3,2-d:2′,3′-d]thiophene (DTT) are known for their rigid, flat structures that promote compact molecular packing and efficient charge transport. mdpi.com While specific charge transport data for this compound is not widely available, the performance of related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which exhibit p-channel behavior, suggests its potential as an organic semiconductor. mdpi.com

Table 1: Charge Transport Properties of Various Thiophene-Based Organic Semiconductors This table presents data for representative thiophene derivatives to illustrate the potential of this class of materials, as specific data for this compound is not available.

| Compound Type | Mobility (cm²/Vs) | On/Off Ratio | Channel Type |

| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | 0.005 | > 10⁶ | p-channel |

| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative | 0.10 | > 10⁷ | p-channel |

| Diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DPh-DNTT) | 3.5 | - | p-channel |

| 2,6-DADTT Single Crystal | 1.26 | 10⁶ - 10⁸ | p-channel |

| Thieno[2,3-b]thiophene (B1266192) (TT) Derivative | 0.42 | > 10⁸ | p-channel |

Data sourced from references mdpi.commdpi.comnih.govnih.govrsc.org.

The promising semiconducting properties of thiophene derivatives make them excellent candidates for active components in OFETs and OLEDs. mdpi.commdpi.com Numerous studies have demonstrated high-performance, solution-processable OFETs using derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT). mdpi.commdpi.comresearchgate.net These devices exhibit high hole mobilities and current on/off ratios, along with good air stability. mdpi.comrsc.org For instance, OFETs based on a 2,6-DADTT single crystal showed a mobility of 1.26 cm² V⁻¹ s⁻¹ and an on/off ratio up to 10⁸. nih.gov Similarly, devices using a thieno[2,3-b]thiophene derivative achieved a hole mobility of 0.42 cm² V⁻¹ s⁻¹ and maintained stable operation after 90 days in ambient conditions. rsc.org

In the realm of OLEDs, thiophene-based materials are used to create efficient emitters. The introduction of a five-membered thiophene ring as the core of a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter has been shown to enhance intramolecular charge transfer and lead to devices with high external quantum efficiency (EQE) of up to 34.6% and narrowband green emission. rsc.org Furthermore, polymers incorporating thiophene linkers have been synthesized to achieve white light emission in single-layer OLEDs, demonstrating the versatility of thiophene in tuning the emissive properties of materials. rsc.org The structural characteristics of this compound suggest its potential as a component in designing new materials for both OFETs and OLEDs.

Development of Sensors and Materials for Environmental Contaminant Detection

Thiophene-based compounds are being explored for the development of sensors for detecting environmental pollutants. The presence of thiophenic compounds in fossil fuels is a significant environmental concern, as their combustion leads to sulfur oxide emissions and acid rain. mdpi.com This necessitates sensitive methods for their detection and removal.

Research has demonstrated the use of molecularly imprinted polymers (MIPs) for the selective extraction and analysis of thiophenes and their oxidation products in seawater, with detection limits as low as 3 ng L⁻¹. epa.gov Thiophene-based polymeric surfactants have also shown potential in biological sensing applications. mdpi.com These materials combine the electronic properties of a conjugated thiophene backbone with an amphiphilic nature, and their biodegradability makes them environmentally friendly. mdpi.com

Electrochemical sensors based on modified electrodes are another promising avenue. frontiersin.org While not specific to this compound, the general principles can be applied. Graphene-based sensors, for example, can be functionalized to enhance the detection of various pollutants through mechanisms like π–π stacking interactions. frontiersin.org The aromatic nature of the thiophene and dichlorophenyl rings in this compound could facilitate such interactions, suggesting its potential as a component in the design of novel chemosensors for specific environmental contaminants.

Contribution to Dyes and Pigments Research through Novel Chromophore Synthesis

Thiophene is a key building block in the synthesis of novel dyes and pigments. espublisher.com Thiophene-based azo dyes, for example, are known for producing bright shades and have found applications in dyeing various textiles, including polyester (B1180765) and nylon. espublisher.comresearchgate.netosi.lv The properties of these dyes, such as their color, fastness, and application suitability, can be finely tuned by introducing different substituents onto the thiophene nucleus. researchgate.netsapub.org

The structure of this compound contains a benzoyl group, which is a chromophore. The combination of the thiophene ring and the dichlorobenzoyl group forms a push-pull system, which is a common design strategy for creating dyes with strong light absorption properties. mdpi.comuminho.pt Knoevenagel condensation of thiophene-containing aldehydes with molecules like 2-cyanoacetic acid is a common method to synthesize such push-pull dyes for applications in dye-sensitized solar cells (DSSCs). mdpi.comuminho.pt These dyes can act as sensitizers, harvesting light and injecting electrons into a semiconductor like TiO₂. ntu.edu.tw

The this compound molecule could serve as a precursor for a variety of novel chromophores. The carbonyl group can be a site for condensation reactions, while the aromatic rings can be further substituted to modulate the electronic and optical properties of the resulting dye molecule. This makes it a promising candidate for research into new pigments for textiles, inks, and advanced materials like organic photovoltaics. researchgate.netmdpi.com

Q & A

Basic: What are the established synthetic routes for 3-(2,3-dichlorobenzoyl)thiophene, and what key intermediates are involved?

Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or coupling reactions. For example, analogous thiophene derivatives are synthesized via reactions between thiophene dicarbonyl chlorides and aromatic substrates in the presence of Lewis acids like AlCl₃ . Key intermediates include thiophene-2,3-dicarbonyl chloride, which reacts with benzene derivatives to form benzoylated products. Intermediate isolation and purification steps (e.g., recrystallization or HPLC) are critical to avoid byproducts such as anhydrides or dimerized species .

Advanced: How can reaction conditions be optimized to minimize competing pathways during this compound synthesis?

Answer:

Competing pathways (e.g., over-acylation or ring closure) can be mitigated by:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during electrophilic substitution .

- Stoichiometric precision : Limiting excess acylating agents prevents polyacylation.

- Catalyst selection : Lewis acids like AlCl₃ must be freshly dried to avoid hydrolysis, which generates HCl and promotes undesired protonation .

Advanced monitoring via in situ UV spectroscopy or GC-MS can identify intermediates and adjust conditions dynamically .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns substitution patterns on the thiophene ring and confirms benzoyl group attachment via carbonyl (~170 ppm) and aromatic proton shifts .

- IR Spectroscopy : Validates carbonyl (C=O, ~1650 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or CO groups) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in structural assignments of this compound derivatives?

Answer:

Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and packing motifs. For example, the Cambridge Structural Database (CSD) contains analogous thiourea derivatives where dichlorobenzoyl-thiophene interactions stabilize crystal lattices via halogen bonding . SHELX programs refine structures against high-resolution data, distinguishing positional disorders or twinning artifacts . This method is critical when NMR data conflict with computational predictions .

Basic: What are the primary applications of this compound in materials science?

Answer:

The compound’s conjugated thiophene backbone and electron-withdrawing dichlorobenzoyl group make it suitable for:

- Organic semiconductors : As a building block in polymers for thin-film transistors (OTFTs), leveraging its π-π stacking and charge transport properties .

- Dye-sensitized solar cells (DSSCs) : The benzoyl group enhances light absorption and electron injection into TiO₂ substrates .

Advanced: How do substituent effects on the thiophene ring influence the optoelectronic properties of this compound derivatives?

Answer:

- Electron-withdrawing groups (Cl, CO) : Lower HOMO-LUMO gaps, enhancing n-type semiconductor behavior. DFT calculations (e.g., B3LYP/6-31G*) predict redshifted absorption spectra, validated by UV-vis spectroscopy .

- Steric effects : Bulky substituents disrupt crystallinity, reducing charge mobility. Solution-processed films require annealing to optimize morphology .

Basic: What analytical methods ensure purity of this compound during synthesis?

Answer:

- HPLC : Reverse-phase chromatography (C18 columns, methanol/water gradient) separates unreacted precursors and regioisomers .

- Melting Point Analysis : Sharp melting ranges (e.g., 213–216°C) indicate high crystallinity and purity .

Advanced: How can degradation products of this compound be identified in environmental or biological systems?

Answer:

- GC×GC-TOFMS : Detects trace chlorinated byproducts (e.g., benzothiophene dioxides) with high sensitivity .

- Metabolic Profiling : LC-MS/MS identifies hydroxylated or dechlorinated metabolites in biodegradation studies .

Basic: What mechanistic insights explain the regioselectivity of this compound formation?

Answer:

Friedel-Crafts acylation favors the 3-position on thiophene due to:

- Electronic Effects : The electron-rich 2- and 5-positions are less reactive toward electrophilic attack.

- Steric Hindrance : Acyl chloride groups preferentially attack less hindered sites . Kinetic studies using deuterated solvents confirm these trends .

Advanced: How can computational modeling predict reaction pathways for synthesizing this compound derivatives?

Answer:

- DFT Calculations : Simulate transition states to compare activation energies for competing pathways (e.g., acylation vs. ring closure) .

- Molecular Dynamics : Predict solvent effects (e.g., toluene vs. dichloromethane) on reaction rates and yields .

Basic: How do researchers validate structural data for this compound against existing databases?

Answer:

- Cambridge Structural Database (CSD) : Cross-references bond lengths/angles for analogous thiophene derivatives .

- Beilstein Database : Provides historical synthesis methods and physical property data .

Advanced: What strategies resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

Answer:

- Multi-Technique Validation : Combine XRD (absolute configuration) with NOESY NMR (solution-phase conformation) .

- Dynamic NMR : Detects rotamers or tautomers causing signal splitting, which XRD might miss .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Halogenated waste must be segregated and processed by licensed facilities .

Advanced: How can researchers assess the environmental persistence of this compound?

Answer:

- Biodegradation Assays : Aerobic/anaerobic microbial cultures quantify degradation rates .

- QSAR Models : Predict bioaccumulation and toxicity using logP and molecular volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.